1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole
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Overview
Description
Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is a complex organic compound that features both indole and tetrazole moieties The indole nucleus is a well-known structure in medicinal chemistry due to its presence in many bioactive molecules, while the tetrazole ring is recognized for its stability and bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole typically involves the formation of the indole and tetrazole rings separately, followed by their coupling. One common method involves the reaction of indole derivatives with phenyl-substituted tetrazoles under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole nucleus and exhibit similar biological activities.
Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and tetrazole-based drugs like losartan share the tetrazole ring and are known for their stability and bioisosteric properties.
Uniqueness
Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is unique due to the combination of the indole and tetrazole moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
Biological Activity
1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the formation of the tetrazole ring followed by cyclization to yield the indole structure. The process may involve various coupling agents and solvents to optimize yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization at the colchicine site. This action disrupts microtubule dynamics crucial for cell division.
Table 1: Anticancer Activity of Related Tetrazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa (Cervical) | 0.054 | Induces apoptosis via caspase activation |
Compound B | A549 (Lung) | 0.048 | Inhibits tubulin assembly |
1-(2-phenyl-tetrazole) | HT-29 (Colon) | 0.246 | Disrupts microtubule dynamics |
These compounds not only exhibit potent antiproliferative effects but also show efficacy against multidrug-resistant cancer cells by overcoming P-glycoprotein-mediated drug efflux mechanisms .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as tubulin. The tetrazole ring structure allows for mimicking biologically active molecules, facilitating binding to enzymes or receptors that modulate their activity. This interaction can lead to significant alterations in signaling pathways and cellular processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Research indicates that substituents on the phenyl group and modifications on the tetrazole ring significantly influence potency and selectivity against various cancer cell lines.
Table 2: Structure-Activity Relationships of Tetrazoles
Substituent Position | Substituent Type | Activity Change |
---|---|---|
N-1 | Ethoxy | Increased activity |
C-5 | Methyl | Decreased activity |
C-4 | Trifluoromethyl | Enhanced selectivity |
Compounds with specific substitutions at the N-1 or C-5 positions have been identified as having maximal activity against selected cancer types .
Case Studies
Several case studies have been conducted to evaluate the efficacy of tetrazole-based compounds in vivo. For example:
- Study on HT-29 Xenograft Model : The compound demonstrated a significant reduction in tumor growth when administered in a nude mouse model. This study supports its potential as an antimitotic agent with clinical applicability.
- Apoptosis Induction Study : Compounds were shown to induce apoptosis through mitochondrial pathways involving caspase activation (caspase-9 and caspase-3), further validating their role as anticancer agents .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-phenyltetrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(20-11-10-12-6-4-5-9-14(12)20)15-17-19-21(18-15)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKFEULXCXFKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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